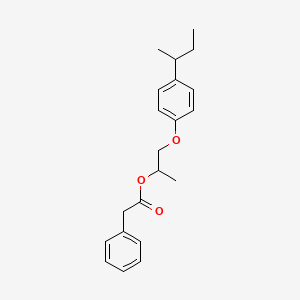

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate

Description

Properties

CAS No. |

5436-64-6 |

|---|---|

Molecular Formula |

C21H26O3 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

1-(4-butan-2-ylphenoxy)propan-2-yl 2-phenylacetate |

InChI |

InChI=1S/C21H26O3/c1-4-16(2)19-10-12-20(13-11-19)23-15-17(3)24-21(22)14-18-8-6-5-7-9-18/h5-13,16-17H,4,14-15H2,1-3H3 |

InChI Key |

CTQBRBWGLVRKAV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate

General Synthetic Strategy

The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate typically involves two key steps:

Formation of the 1-(4-Butan-2-ylphenoxy)propan-2-ol intermediate , which includes the introduction of the butan-2-yl substituent on the para position of the phenyl ring and the attachment of the propan-2-ol moiety via an ether linkage.

Esterification of the intermediate with 2-phenylacetic acid (or its activated derivatives) to yield the final ester product.

Detailed Synthetic Routes

Synthesis of the 1-(4-Butan-2-ylphenoxy)propan-2-ol Intermediate

Starting Materials: 4-butan-2-ylphenol and epichlorohydrin or propylene oxide are commonly used to introduce the propan-2-ol ether group.

Reaction Conditions: The phenol undergoes nucleophilic substitution with epichlorohydrin or propylene oxide under basic conditions (e.g., sodium hydroxide or potassium carbonate) in an aprotic solvent such as acetone or dimethylformamide.

Outcome: This step yields 1-(4-butan-2-ylphenoxy)propan-2-ol, which is a key intermediate for subsequent esterification.

Esterification with 2-Phenylacetic Acid

Activation of Acid: 2-Phenylacetic acid is typically converted into an acid chloride using reagents such as thionyl chloride or oxalyl chloride to enhance reactivity.

Esterification Reaction: The acid chloride reacts with the hydroxyl group of the intermediate 1-(4-butan-2-ylphenoxy)propan-2-ol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the released hydrochloric acid, forming the ester bond.

Solvent and Temperature: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low to ambient temperature to control the reaction rate and minimize side reactions.

Purification: The crude product is purified by standard techniques such as column chromatography or recrystallization.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Phenol alkylation | 4-butan-2-ylphenol + epichlorohydrin/base | 1-(4-butan-2-ylphenoxy)propan-2-ol intermediate | Typically high yield, mild conditions |

| Acid activation | 2-Phenylacetic acid + thionyl chloride | 2-Phenylacetyl chloride | Requires careful handling of reagents |

| Esterification | Intermediate + acid chloride + base | Target ester compound | Purification by chromatography |

| Alternative esterification | Intermediate + 2-phenylacetic acid + DCC/DMAP | Target ester compound | Avoids acid chlorides, moderate yield |

Chemical Reactions Analysis

Types of Reactions

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate can undergo various chemical reactions, including:

Oxidation: The phenylacetate group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate involves its interaction with specific molecular targets. The phenoxy and phenylacetate groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

highlights several esters with structural similarities to the target compound (Table 1):

Key Observations :

- The cyano-substituted analogs (e.g., Ethyl 2-(2-cyanophenyl)acetate) exhibit increased polarity due to the electron-withdrawing cyano group, reducing lipophilicity (predicted lower XLogP3) compared to the target compound .

- Allyl esters (e.g., prop-2-en-1-yl 2-phenylacetate) may exhibit faster hydrolysis rates due to resonance stabilization of intermediates, unlike the target’s propan-2-yl ester, which is sterically hindered .

Physicochemical Properties

Table 2 compares critical physicochemical parameters:

| Property | Target Compound | Ethyl 2-methyl-2-phenylpropanoate | Prop-2-en-1-yl 2-phenylacetate |

|---|---|---|---|

| Molecular Weight (g/mol) | 326.4 | 206.3 | 176.2 |

| XLogP3 | 5.5 | ~3.2 (estimated) | ~2.8 (estimated) |

| TPSA (Ų) | 35.5 | 26.3 | 26.3 |

| Rotatable Bonds | 9 | 4 | 5 |

Analysis :

- The target’s higher molecular weight and branched alkyl chains contribute to its elevated XLogP3, indicating superior lipid solubility compared to simpler esters.

Electronic and Steric Effects

Computational studies using Multiwfn () reveal differences in electron density distribution:

- In contrast, cyano-substituted analogs exhibit localized electron-deficient regions near the substituent .

- Noncovalent interaction analysis () shows stronger van der Waals interactions in the target due to its bulky butan-2-yl group, which may improve binding to hydrophobic protein pockets .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate in a laboratory setting?

- Methodological Answer : The synthesis typically involves esterification of 2-phenylacetic acid with the alcohol precursor 1-(4-butan-2-ylphenoxy)propan-2-ol. A two-step approach is common:

Phenolic precursor preparation : Alkylation of 4-butan-2-ylphenol with epichlorohydrin or a similar reagent to generate the ether intermediate.

Esterification : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or activation via cesium salts (e.g., cesium carbonate) under anhydrous conditions to facilitate ester bond formation. For robust yields, refluxing in dichloromethane (CH₂Cl₂) with catalytic acid/base is recommended .

- Validation : Confirm the product via TLC and NMR (¹H/¹³C) to track esterification completion.

Q. How can researchers confirm the structural identity of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate post-synthesis?

- Methodological Answer :

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Key steps include data collection on a diffractometer, phase solving with SHELXD, and refinement using SHELXL to resolve bond lengths/angles .

- Spectroscopic analysis : Combine ¹H/¹³C NMR to verify ester carbonyl signals (~170 ppm) and aromatic/ether linkages. Mass spectrometry (HRMS) confirms molecular ion peaks.

- Cross-validation : Overlay experimental and computational (DFT) IR spectra to validate functional groups.

Q. What analytical techniques are critical for assessing the purity of this compound, especially in pharmaceutical research contexts?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for separation. Monitor UV absorbance at 254 nm to detect impurities .

- Melting point analysis : Compare observed mp (e.g., 156–160°C for analogous esters) with literature values to assess crystallinity and purity .

- Elemental analysis : Quantify C/H/O ratios to confirm stoichiometric consistency.

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data for this compound's stereochemical configuration?

- Methodological Answer :

- Dynamic NMR (DNMR) : Probe rotational barriers of the ester group to distinguish between enantiomers or conformers.

- X-ray refinement with SHELXL : Use the TWIN/BASF commands to model twinning or disorder, especially if computational models fail to match experimental electron density maps .

- Chiral chromatography : Employ a Chiralpak® column with hexane/isopropanol to separate enantiomers and assign configurations via optical rotation .

Q. How should researchers approach the refinement of crystallographic data for this compound when encountering twinning or high disorder?

- Methodological Answer :

- Twinning correction : In SHELXL, apply the TWIN command with a refined BASF parameter to account for twinning ratios. Use HKLF5 format for data integration .

- Disorder modeling : Split the disordered moieties (e.g., butan-2-yl group) into multiple sites with occupancy refinement. Restrain bond distances/angles using DFIX and SIMU commands to prevent overfitting .

- Validation : Cross-check residual density maps (e.g., Fo-Fc) to ensure no unmodeled electron density remains.

Q. What are the best practices for designing experiments to study the hydrolysis kinetics of the ester groups in this compound under varying pH conditions?

- Methodological Answer :

- Buffer systems : Use phosphate buffers (pH 2–7) and carbonate buffers (pH 8–12) to maintain ionic strength. Monitor hydrolysis via UV-Vis at 240 nm (ester carbonyl depletion).

- LC-MS tracking : Quantify 2-phenylacetic acid release over time. Activation energy (Ea) can be derived from Arrhenius plots at 25–60°C.

- Mechanistic insight : Compare pseudo-first-order rate constants (kobs) across pH to distinguish acid/base-catalyzed pathways .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting NMR and crystallographic data regarding the compound’s conformation?

- Methodological Answer :

- Variable-temperature NMR : Identify if observed NMR signals represent time-averaged conformations. For example, restricted rotation of the phenoxy group may cause splitting at low temperatures.

- Complementary DFT calculations : Optimize the crystal structure geometry (from SHELXL output) and compute NMR chemical shifts using Gaussian. Compare with experimental data to identify dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.